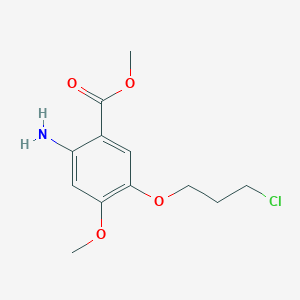

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4/c1-16-10-7-9(14)8(12(15)17-2)6-11(10)18-5-3-4-13/h6-7H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBSMYNVNCVFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629921 | |

| Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380844-26-8 | |

| Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in pharmaceutical research and development. The described methodology is based on a multi-step process involving O-alkylation, nitration, and subsequent reduction of a nitro intermediate. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid in its practical implementation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step reaction sequence starting from methyl 3-hydroxy-4-methoxybenzoate. The overall transformation is depicted in the following scheme:

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including molar equivalents of reactants and reported yields.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | O-Alkylation | Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane (1.4 eq), K₂CO₃ (2.1 eq) | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Not explicitly stated, but a crucial intermediate step. |

| 2 | Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitric acid (66%) | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Not explicitly stated, but a crucial intermediate step. |

| 3 | Reduction | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Powdered iron (3 eq) | This compound | Not explicitly stated in the provided context, but a related reduction using tin(II) chloride reported a yield of 51.1%.[1] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations.[2]

Step 1: O-Alkylation of Methyl 3-hydroxy-4-methoxybenzoate

This procedure describes the introduction of the 3-chloropropoxy side chain onto the phenolic hydroxyl group of the starting material.

Materials:

-

Methyl 3-hydroxy-4-methoxybenzoate

-

1-bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq), 1-bromo-3-chloropropane (1.4 eq), and potassium carbonate (2.1 eq) in DMF is heated at 70°C for 4 hours.[2]

-

The reaction mixture is cooled to room temperature and then slowly poured into ice-water with constant stirring.[2]

-

The solid formed is filtered off and washed with cold water to yield Methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[2]

Figure 2: Experimental workflow for the O-Alkylation step.

Step 2: Nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

This protocol details the introduction of a nitro group onto the aromatic ring, which is a necessary precursor to the final amino group.

Materials:

-

Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

-

Acetic acid

-

Acetic anhydride

-

Nitric acid (66%)

-

Ice-water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Nitric acid is added dropwise at 0-5 °C to a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (1.0 eq) in a mixture of acetic acid and acetic anhydride.[2]

-

The mixture is stirred at room temperature for 6 hours.[2]

-

The reaction mixture is then slowly poured into ice-water and extracted with ethyl acetate.[2]

-

The combined organic layer is washed with saturated sodium bicarbonate and brine, and then dried over anhydrous sodium sulfate.[2]

-

Solvent removal under reduced pressure yields Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[2]

Step 3: Reduction of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

This final step involves the conversion of the nitro group to the desired amino group to yield the target compound.

Materials:

-

Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

-

Powdered iron

-

Acetic acid

-

Methanol

-

Water

-

Ethyl acetate

Procedure:

-

Powdered iron (3.0 eq) is added to acetic acid.[2] The resulting suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.[2]

-

A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (1.0 eq) in methanol is added dropwise.[2]

-

The mixture is stirred for 30 minutes at 50-60°C.[2]

-

The catalyst is filtered and washed with methanol.[2]

-

The volatiles are evaporated from the combined filtrate and washes.[2]

-

The residue is poured into water and extracted with ethyl acetate to yield this compound.[2]

An alternative reduction method using tin(II) chloride has also been reported.[1] A suspension of the nitro compound in hydrochloric acid is heated, and a solution of tin(II) chloride in HCl is added dropwise.[1] The reaction mixture is heated for 45 minutes.[1] The resulting solid is collected, dissolved in water, and the pH is adjusted to 8-9 with sodium hydroxide solution.[1] The aqueous solution is then extracted with ethyl acetate.[1]

Figure 3: Experimental workflow for the Reduction step.

Conclusion

The synthesis of this compound presented in this guide provides a clear and actionable pathway for its preparation. By following the detailed protocols and considering the quantitative data, researchers and drug development professionals can effectively produce this valuable chemical intermediate for their ongoing scientific endeavors. The provided visualizations of the synthesis pathway and experimental workflows offer an additional layer of clarity to facilitate a comprehensive understanding of the entire process.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in pharmaceutical manufacturing. This document is intended for an audience with a technical background in chemistry and drug development.

Core Chemical Properties

This compound, with the CAS number 380844-26-8, is a substituted aromatic amine. Its chemical structure and key properties are summarized below. For comparative purposes, data for its isomer, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (CAS 214470-59-4), is also presented.

Table 1: Core Chemical Properties

| Property | This compound | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate |

| CAS Number | 380844-26-8 | 214470-59-4 |

| Molecular Formula | C₁₂H₁₆ClNO₄ | C₁₂H₁₆ClNO₄ |

| Molecular Weight | 273.71 g/mol | 273.71 g/mol [1] |

| Melting Point | 96-98°C | 104°C (377 K) |

| Boiling Point | 423.6°C at 760 mmHg | Not available |

| Flash Point | 210°C | Not available |

| Density | 1.232 g/cm³ | Not available |

| Refractive Index | 1.54 | Not available |

| Exact Mass | 273.0767857 | 273.0767857 Da[1] |

Note: Some physical properties for Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate were not available in the searched literature.

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy. A detailed experimental protocol for its preparation has been reported.

Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate

This synthesis involves the reduction of the corresponding nitro-compound.

Experimental Protocol:

-

Reaction Setup: Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL). The resulting suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise to the stirred suspension.

-

Reaction: The mixture is stirred for 30 minutes at a temperature between 50-60°C.

-

Work-up:

-

The catalyst is removed by filtration and washed with methanol.

-

The volatile components of the combined filtrate and washes are evaporated.

-

The residue is poured into water (4 L) and extracted with ethyl acetate (4 x 200 mL).

-

Note: While the source mentions that intermediates were characterized by ¹H-NMR, ¹³C-NMR, and MS, specific spectral data for this compound was not provided.

Role in Pharmaceutical Synthesis: Gefitinib

As previously mentioned, this compound is a key building block in the synthesis of Gefitinib. The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for Gefitinib highlighting the role of this compound.

Isomeric Differentiation

It is critical to distinguish this compound from its isomer, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. The latter has been characterized by X-ray crystallography. The crystal structure reveals a triclinic system, and the molecule features intramolecular N-H···O hydrogen bonds. This detailed structural information is not currently available for the title compound of this guide. The difference in the substitution pattern on the benzene ring can significantly impact the reactivity and biological activity of the molecule, making accurate identification essential for research and development.

Conclusion

This compound is a valuable chemical intermediate with a defined role in the synthesis of the anticancer drug Gefitinib. This guide provides a summary of its known chemical properties and a detailed protocol for its synthesis. The clear differentiation from its isomer is crucial for any application in drug discovery and development. Further research to fully characterize this compound, including detailed spectroscopic and crystallographic analysis, would be beneficial for the scientific community.

References

An In-depth Technical Guide to Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (CAS: 380844-26-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in the synthesis of prominent kinase inhibitors. This document consolidates available data on its physicochemical properties, synthesis protocols, and discusses the known biological context of its broader chemical class.

Core Compound Data

This compound is a substituted anthranilate derivative. Its structure features a benzene ring with amino, methoxy, methyl ester, and a 3-chloropropoxy group, making it a versatile building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 380844-26-8 | N/A |

| Molecular Formula | C12H16ClNO4 | [1] |

| Molecular Weight | 273.71 g/mol | [1] |

| Melting Point | 96-98 °C | N/A |

| Density | 1.232 g/cm³ | N/A |

| Storage Temperature | 2-8 °C | N/A |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 7 | [1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized as an intermediate for active pharmaceutical ingredients. Detailed experimental procedures for its preparation have been documented in the context of synthesizing Bosutinib and Gefitinib.

Synthesis Workflow

Experimental Protocol: Reduction of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate

This protocol outlines the reduction of the nitro group to an amine, yielding the target compound.

Method 1: Using Tin(II) Chloride

-

Reactants :

-

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol)

-

Tin(II) chloride (16.0 g, 0.1 mol)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (2N)

-

Ethyl acetate

-

-

Procedure :

-

A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate in 100 ml of HCl is heated at 323-333 K for 5 minutes.[2]

-

A solution of tin(II) chloride in 20 ml of HCl is added dropwise to the heated suspension.[2]

-

The reaction mixture is then heated at 363-373 K for 45 minutes.[2]

-

The resulting solid is collected and dissolved in 300 ml of water.[2]

-

The pH of the solution is adjusted to 8-9 using a 2N sodium hydroxide solution.[2]

-

The aqueous solution is extracted three times with 100 ml of ethyl acetate.[2]

-

The combined organic layers are dried and the solvent is removed to yield the final product.[2]

-

Application in Drug Synthesis

The primary documented application of this compound is as a crucial intermediate in the synthesis of tyrosine kinase inhibitors used in cancer therapy.

Role in Bosutinib Synthesis

The compound serves as a precursor in the multi-step synthesis of Bosutinib, a dual inhibitor of Src and Abl kinases.

Role in Gefitinib Synthesis

Similarly, it is an intermediate in a synthetic route to Gefitinib, an EGFR inhibitor. (Note: The specific publication detailing this synthesis was later retracted, but the chemical pathway remains illustrative).

Biological Activity and Structure-Activity Relationship

Currently, there are no published studies detailing the specific biological activity or the mechanism of action of this compound itself. Its primary role is as a synthetic intermediate. However, the broader class of 2-aminobenzoic acid (anthranilic acid) derivatives has been extensively studied and exhibits a wide range of biological activities.

-

Analgesic Properties : Some 2-aminobenzamide derivatives have demonstrated analgesic effects, with their potency being related to their octanol-water partition coefficient.[3]

-

Antimicrobial Activity : Various derivatives of 2-aminobenzoic acid have shown potential as antibacterial and antifungal agents.[4][5] For instance, certain 2-aminobenzothiazoles are potent inhibitors of Staphylococcus aureus.[6][7]

-

Anticancer Potential : The 2-aminobenzoic acid scaffold is present in numerous compounds investigated for their anticancer properties.[8] These derivatives often act by inhibiting various protein kinases.

-

Enzyme Inhibition : Derivatives of aminobenzoic acids have been explored as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease.[9]

The specific substitutions on the this compound molecule, particularly the 3-chloropropoxy group, are designed to facilitate subsequent reactions in a synthetic sequence, leading to the final complex drug molecules. The biological activity of the final products, such as Bosutinib and Gefitinib, is well-characterized and targets specific signaling pathways involved in cancer progression. However, the direct interaction of this intermediate with biological targets has not been a subject of investigation.

Conclusion

This compound is a well-defined chemical entity with a critical role as a building block in the synthesis of targeted cancer therapies. While its intrinsic biological activity is not documented, its synthetic utility is clearly established. This guide provides researchers and drug development professionals with the essential technical information regarding its properties and synthesis, highlighting its importance in the landscape of modern medicinal chemistry. Future research could explore the potential for this and similar substituted anthranilates to possess inherent biological activities.

References

- 1. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uokerbala.edu.iq [uokerbala.edu.iq]

- 6. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, particularly quinazoline derivatives with therapeutic potential. This document details the molecule's chemical and physical properties, including extensive crystallographic data. Furthermore, it outlines detailed experimental protocols for its synthesis and contextualizes its application in medicinal chemistry.

Molecular Structure and Properties

This compound is a substituted benzoic acid methyl ester. Its molecular structure is characterized by a benzene ring with five substituents: an amino group, a methoxy group, a 3-chloropropoxy group, and a methyl ester group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and scientific publications.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClNO₄ | PubChem[1] |

| Molecular Weight | 273.71 g/mol | PubChem[1] |

| IUPAC Name | methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | PubChem[1] |

| SMILES | COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCCl | PubChem[1] |

| Melting Point | 377 K | PMC-NIH[3] |

| CAS Number | 214470-59-4 | PubChem[1] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography.[3] The compound crystallizes in a triclinic system. The asymmetric unit contains two crystallographically independent molecules where the benzene rings are oriented at a dihedral angle of 88.50 (3)°.[3] Intramolecular hydrogen bonds are observed between the amino group and the carbonyl oxygen of the methoxybenzoate group, forming planar six-membered rings.[3] In the crystal structure, molecules are linked into chains along the a-axis by intermolecular N—H⋯O hydrogen bonds.[3]

A summary of the crystal data and structure refinement parameters is provided in Table 2.

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.1080 (16) |

| b (Å) | 9.818 (2) |

| c (Å) | 17.739 (3) |

| α (°) | 82.07 (2) |

| β (°) | 83.41 (2) |

| γ (°) | 89.37 (3) |

| Volume (ų) | 1389.3 (5) |

| Z | 4 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.28 |

| Temperature (K) | 294 |

Experimental Protocols: Synthesis

Two primary synthetic routes for this compound have been reported in the literature. Both methods involve the reduction of a nitro-substituted precursor.

Synthesis via Reduction of a Nitro Precursor with Tin(II) Chloride

This method involves the reduction of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate using tin(II) chloride in hydrochloric acid.[3]

Experimental Protocol:

-

A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol) in 100 ml of HCl is heated at 323-333 K for 5 minutes.[3]

-

A solution of tin(II) chloride (16.0 g, 0.1 mol) in 20 ml of HCl is added dropwise to the heated suspension.[3]

-

The reaction mixture is then heated at 363-373 K for 45 minutes.[3]

-

The solid that forms is collected and dissolved in 300 ml of water.[3]

-

A 2N solution of sodium hydroxide is added to adjust the pH to 8-9.[3]

-

The aqueous solution is extracted with ethyl acetate (3 x 100 ml).[3]

-

The combined organic layers are dried over magnesium sulfate and concentrated in vacuo to yield the title compound.[3]

The reported yield for this synthesis is 51.1%.[3]

Synthesis via Reduction of a Nitro Precursor with Powdered Iron

This alternative synthesis was described in a now-retracted paper detailing a novel synthesis of Gefitinib.[4] It utilizes powdered iron in acetic acid for the reduction of the nitro group.

Experimental Protocol:

-

Powdered iron (50 g, 0.89 mol) is added to 500 mL of acetic acid.[4]

-

The resulting suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.[4]

-

A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in 300 mL of methanol is added dropwise.[4]

-

The mixture is stirred for 30 minutes at 50-60°C.[4]

-

The catalyst is filtered and washed with methanol.[4]

-

The volatiles are evaporated from the combined filtrate and washes.[4]

-

The residue is poured into 4 L of water and extracted with ethyl acetate (4 x 200 mL).[4]

-

The combined organic layers are dried and concentrated to yield the product.

Role in Drug Development and Medicinal Chemistry

This compound is not typically investigated for its own biological activity. Instead, it serves as a crucial building block for the synthesis of more complex heterocyclic compounds, most notably quinazoline derivatives.

Intermediate in the Synthesis of Quinazoline Derivatives

The amino and ester functionalities of this compound make it an ideal precursor for the construction of the quinazoline ring system. Quinazolines are a class of compounds with a wide range of biological activities, including anticancer, antibacterial, and anticonvulsant properties.

The general synthetic scheme involves the cyclization of the aminobenzoate with a source of a one-carbon unit, such as formamide or formamidine acetate, to form the pyrimidine ring of the quinazoline core. The 3-chloropropoxy side chain can then be further modified to introduce other functional groups, allowing for the generation of a diverse library of quinazoline derivatives.

Precursor to EGFR Inhibitors

A significant application of this intermediate is in the synthesis of gefitinib and other related quinazoline-based epidermal growth factor receptor (EGFR) inhibitors.[4] EGFR is a key target in cancer therapy, and inhibitors of its tyrosine kinase activity have shown clinical efficacy in the treatment of various cancers.

The synthesis of these inhibitors often involves the conversion of this compound into a 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one core, which is then further elaborated to the final active pharmaceutical ingredient.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its nitro precursor.

Caption: Synthesis workflow for this compound.

Role as a Pharmaceutical Intermediate

The following diagram illustrates the logical relationship of this compound as an intermediate in the synthesis of quinazoline-based EGFR inhibitors.

Caption: Role as an intermediate in the synthesis of EGFR inhibitors.

Conclusion

This compound is a well-characterized molecule with a defined molecular and crystal structure. While it does not possess significant intrinsic biological activity, its true value lies in its role as a versatile intermediate in the synthesis of medicinally important compounds. For drug development professionals, a thorough understanding of its properties and synthetic routes is essential for the efficient production of quinazoline-based therapeutics, particularly those targeting EGFR in oncology. Future research may explore its utility in the synthesis of other novel heterocyclic systems with diverse pharmacological profiles.

References

- 1. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 2. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Data of Substituted Methyl Aminobenzoates

For the attention of: Researchers, scientists, and drug development professionals.

Additionally, this document outlines detailed experimental protocols for the synthesis of these compounds and the acquisition of key spectroscopic data, alongside a generalized workflow for their synthesis and characterization.

Spectroscopic and Physicochemical Data

Due to the limited availability of specific experimental data for the target compound, we present the data for the isomer, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate .

Table 1: Physicochemical Properties of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate [1][2]

| Property | Value |

| Molecular Formula | C₁₂H₁₆ClNO₄ |

| Molecular Weight | 273.71 g/mol |

| IUPAC Name | methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate |

| CAS Number | 214470-59-4 |

| Melting Point | 377 K |

Table 2: Crystallographic Data for Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate [1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 8.1080 (16) Å |

| b | 9.818 (2) Å |

| c | 17.739 (3) Å |

| α | 82.07 (2)° |

| β | 83.41 (2)° |

| γ | 89.37 (3)° |

| Volume | 1389.3 (5) ų |

| Z | 4 |

Note: The asymmetric unit contains two crystallographically independent molecules.

Experimental Protocols

This section details the methodologies for the synthesis of a related compound and general protocols for acquiring key spectroscopic data.

2.1. Synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate [1]

This synthesis involves the reduction of a nitro-substituted precursor.

-

Reaction Setup: A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol) in hydrochloric acid (100 ml) is heated to 323-333 K for 5 minutes.

-

Addition of Reducing Agent: A solution of tin(II) chloride (16.0 g, 0.1 mol) in hydrochloric acid (20 ml) is added dropwise to the heated suspension.

-

Reaction Progression: The reaction mixture is then heated at 363-373 K for 45 minutes.

-

Work-up:

-

The solid formed is collected and dissolved in water (300 ml).

-

A 2N solution of sodium hydroxide is added to adjust the pH to 8-9.

-

The aqueous solution is extracted with ethyl acetate (3 x 100 ml).

-

The combined organic layers are dried over magnesium sulfate and concentrated in vacuo to yield the final product.

-

2.2. General Protocol for ¹H and ¹³C NMR Spectroscopy

The following is a general procedure for obtaining NMR spectra of aromatic amines.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

-

Data Acquisition:

-

Record the spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

-

2.3. General Protocol for Mass Spectrometry

For the analysis of halogenated organic compounds, the following procedure is typical.

-

Ionization: Electron Impact (EI) is a common ionization method.

-

Analysis: The presence of chlorine can be identified by the characteristic isotopic pattern of the molecular ion peak (M+) and fragment ions. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in an (M+2) peak with about one-third the intensity of the M+ peak.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) can be used for accurate mass measurements.

2.4. General Protocol for Infrared (IR) Spectroscopy

The following outlines a general method for obtaining the IR spectrum of an ester.

-

Sample Preparation: The sample can be prepared as a KBr pellet, a mull, or analyzed as a thin film on a salt plate. For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the crystal.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer.

-

Characteristic Absorptions: For an aromatic ester, characteristic peaks include:

-

C=O stretch: ~1730-1715 cm⁻¹

-

C–O stretches: Two or more bands in the 1300-1000 cm⁻¹ region.

-

Aromatic C-H and C=C stretches.

-

N-H stretches (for the amino group): ~3500-3300 cm⁻¹

-

Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of substituted methyl aminobenzoates.

References

An In-depth Technical Guide to Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a substituted anthranilate derivative, serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive chloropropoxy chain, makes it a versatile building block in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, spectroscopic analysis, and its primary application in the synthesis of the tyrosine kinase inhibitor, Bosutinib.

Chemical and Physical Properties

This compound is a white to off-white solid. A comprehensive summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | [1] |

| CAS Number | 380844-26-8 | [2] |

| Molecular Formula | C₁₂H₁₆ClNO₄ | [1] |

| Molecular Weight | 273.71 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 104 °C | |

| Boiling Point | 423.6 ± 40.0 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [4] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 210.0 ± 27.3 °C (Predicted) | [3] |

| Crystal System | Triclinic | [5] |

Synthesis of this compound

The most commonly reported synthesis of this compound involves a multi-step process starting from vanillic acid. The key final step is the reduction of the corresponding nitro-substituted precursor.

Vanillic_Acid [label="Vanillic Acid"]; Esterification [label="Esterification\n(Methanol, H₂SO₄)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Methyl_Vanillate [label="Methyl Vanillate"]; Alkylation [label="Alkylation\n(1-bromo-3-chloropropane, K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Nitro_Precursor_Synth [label="Methyl 4-(3-chloropropoxy)-\n5-methoxy-2-nitrobenzoate"]; Nitration [label="Nitration\n(HNO₃, Acetic Anhydride)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Reduction [label="Reduction\n(Fe, NH₄Cl or SnCl₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Target_Molecule [label="Methyl 2-amino-5-(3-chloropropoxy)\n-4-methoxybenzoate", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Vanillic_Acid -> Esterification -> Methyl_Vanillate; Methyl_Vanillate -> Alkylation -> Nitro_Precursor_Synth; Nitro_Precursor_Synth -> Nitration [style=invis]; Methyl_Vanillate -> Nitration -> Nitro_Precursor_Synth [style=invis]; Nitro_Precursor_Synth -> Reduction -> Target_Molecule; {rank=same; Esterification; Alkylation; Nitration; Reduction;} }

Figure 1: Synthetic workflow for this compound.Experimental Protocols

Two effective methods for the reduction of the nitro precursor are detailed below.

Protocol 1: Reduction with Iron and Ammonium Chloride

This procedure is adapted from a published synthesis of a Bosutinib intermediate.

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, a suspension of powdered iron and ammonium chloride in a mixture of methanol and water is prepared.

-

Addition of Nitro Compound: The precursor, Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, is added to the suspension.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron catalyst. The filter cake is washed with methanol.

-

Extraction: The combined filtrate is concentrated under reduced pressure to remove the methanol. The resulting aqueous residue is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed in vacuo to yield the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: Reduction with Tin(II) Chloride [5]

-

Reaction Setup: A suspension of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate in hydrochloric acid is prepared in a reaction flask and heated to 50-60°C for 5 minutes.[5]

-

Addition of Reducing Agent: A solution of tin(II) chloride in hydrochloric acid is added dropwise to the heated suspension.[5]

-

Reaction Conditions: The reaction mixture is then heated to 90-100°C for 45 minutes.[5]

-

Work-up: The solid formed is collected by filtration and dissolved in water.[5] The pH of the aqueous solution is adjusted to 8-9 with a 2N sodium hydroxide solution.[5]

-

Extraction: The aqueous solution is extracted with ethyl acetate.[5] The combined organic layers are dried over anhydrous magnesium sulfate.[5]

-

Isolation: The solvent is removed under reduced pressure to give the final product.[5] Crystals suitable for X-ray analysis can be obtained by slow evaporation from a methanol solution.[5]

Purification

Purification of the crude product is essential to ensure its suitability for subsequent synthetic steps.

-

Recrystallization: For solid crude products, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be an effective purification method. The choice of solvent will depend on the impurity profile.

-

Column Chromatography: For oily or highly impure products, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexane. The fractions can be monitored by TLC to isolate the pure product.

Spectroscopic Data and Analysis

The structure of this compound has been confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.31 (s, 1H), 6.18 (s, 1H), 5.58 (s, 2H, -NH₂), 4.15 (t, J = 6.0 Hz, 2H), 3.85 (s, 3H), 3.80 (s, 3H), 3.73 (t, J = 6.2 Hz, 2H), 2.26-2.34 (m, 2H) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 168.10, 154.17, 146.97, 140.85, 113.65, 102.51, 100.58, 65.11, 56.70, 51.33, 41.43, 31.94 |

| Mass Spectrometry (ES) m/z | 274.1 (M+1) |

¹H NMR Spectral Interpretation:

-

7.31 ppm (s, 1H): Aromatic proton at C6.

-

6.18 ppm (s, 1H): Aromatic proton at C3.

-

5.58 ppm (s, 2H): Protons of the amino group (-NH₂).

-

4.15 ppm (t, J = 6.0 Hz, 2H): Methylene protons of the propoxy chain adjacent to the aromatic ring (-OCH₂-).

-

3.85 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).

-

3.80 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).

-

3.73 ppm (t, J = 6.2 Hz, 2H): Methylene protons of the propoxy chain adjacent to the chlorine atom (-CH₂Cl).

-

2.26-2.34 ppm (m, 2H): Central methylene protons of the propoxy chain (-CH₂-).

Application as a Chemical Intermediate: Synthesis of Bosutinib

The primary and most significant application of this compound is as a key intermediate in the synthesis of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[6]

The synthesis of Bosutinib from this intermediate involves a cyclization reaction to form the quinoline core, followed by a series of functional group manipulations.

Intermediate [label="Methyl 2-amino-5-(3-chloropropoxy)\n-4-methoxybenzoate", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Cyclization\n(with a β-keto nitrile derivative)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Quinoline_Core [label="Substituted Quinoline"]; Further_Steps [label="Further Functional\nGroup Manipulations", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Bosutinib [label="Bosutinib", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Intermediate -> Cyclization -> Quinoline_Core; Quinoline_Core -> Further_Steps -> Bosutinib; }

Figure 2: Role of the intermediate in the synthesis of Bosutinib.The amino group of the intermediate reacts with a suitable three-carbon electrophile, often generated in situ, to construct the quinoline ring system. The chloropropoxy side chain is then utilized in a subsequent step to introduce the N-methylpiperazine moiety, a critical pharmacophore of the Bosutinib molecule.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to obtain a specific SDS from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of the important anti-cancer drug, Bosutinib. This guide has provided a detailed overview of its properties, synthesis, purification, and application, intended to be a valuable resource for researchers and professionals in the field of drug discovery and development. The experimental protocols and spectroscopic data presented herein should facilitate its efficient synthesis and characterization in a laboratory setting.

References

- 1. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS#:214470-59-4 | 2-amino-4-(3-chloropropoxy)-5-Methoxybenzoate | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkem.com [medkem.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The document details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted anthranilate derivative. Its molecular structure, featuring a reactive amino group, a cleavable ester, and an alkyl chloride handle, makes it a versatile building block for the synthesis of various heterocyclic compounds, particularly those of medicinal interest. This guide will focus on two principal synthetic pathways, outlining the required precursors and reaction conditions.

Synthetic Pathways and Starting Materials

Two primary synthetic routes have been identified for the preparation of this compound. The selection of a particular route may depend on the availability of starting materials, desired scale, and safety considerations.

Route 1: Alkylation and Nitration of a Hydroxybenzoate Precursor

This pathway commences with the readily available Methyl 3-hydroxy-4-methoxybenzoate . The synthesis proceeds through O-alkylation of the phenolic hydroxyl group, followed by regioselective nitration and subsequent reduction of the nitro group to the desired primary amine.

Route 2: Alkylation of a Pre-functionalized Aminobenzoate

This alternative approach begins with Methyl 2-amino-5-hydroxy-4-methoxybenzoate . The key transformation in this route is the direct O-alkylation of the hydroxyl group to introduce the 3-chloropropoxy side chain.

The logical flow of these synthetic strategies is illustrated below.

Caption: Synthetic approaches to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthetic steps described in this guide.

Table 1: Reactant Quantities for Route 1

| Step | Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |

| 1. Alkylation | Methyl 3-hydroxy-4-methoxybenzoate | 182.17 | 0.47 | 84.6 g |

| 1-Bromo-3-chloropropane | 157.44 | 0.65 | 101.6 g | |

| Potassium Carbonate | 138.21 | 1.0 | 138.1 g | |

| 2. Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 258.70 | 0.36 | 93.0 g |

| Nitric Acid (66%) | 63.01 | - | 84.5 mL | |

| 3. Reduction (Fe/AcOH) | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 303.70 | 0.30 | 90.0 g |

| Iron Powder | 55.845 | 0.89 | 50 g | |

| 3. Reduction (SnCl₂/HCl) | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 303.70 | 0.016 | - |

| Tin(II) Chloride | 189.60 | 0.1 | 16.0 g |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature | Duration | Yield (%) |

| 1. Alkylation | DMF | 70°C | 4 h | 94.7 |

| 2. Nitration | Acetic Acid / Acetic Anhydride | 0-5°C to RT | 6 h | - |

| 3. Reduction (Fe/AcOH) | Acetic Acid / Methanol | 50-60°C | 30 min | 77 |

| 3. Reduction (SnCl₂/HCl) | HCl | 90-100°C | 45 min | 51.1 |

| Synthesis of Precursor (Route 2) | Ethyl Acetate | - | 4 h | 93 |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its precursors.

Route 1: From Methyl 3-hydroxy-4-methoxybenzoate

The experimental workflow for Route 1 is depicted below.

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in the preparation of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the reaction mechanisms, experimental protocols, and relevant biological pathways.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process commencing from methyl 3-hydroxy-4-methoxybenzoate. The overall synthetic route involves three primary transformations: O-alkylation, nitration of the aromatic ring, and subsequent reduction of the nitro group to an amine.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis.

Technical Guide: Purity Analysis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the purity analysis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific literature for this compound, this guide presents a framework of established analytical methodologies commonly applied to analogous aromatic amines and esters. The protocols and data herein are representative and intended to serve as a robust starting point for developing a specific validation plan. This guide covers chromatographic, spectroscopic, and elemental analysis techniques, complete with illustrative data and detailed experimental protocols.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug development and manufacturing. For this compound, ensuring high purity is essential for the successful synthesis of downstream products and for minimizing the presence of potentially harmful impurities. This guide outlines a multi-pronged analytical approach to thoroughly characterize the purity and impurity profile of this compound. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity verification, Mass Spectrometry (MS) for impurity identification, and Elemental Analysis for confirmation of elemental composition.

Analytical Strategies for Purity Determination

A comprehensive purity analysis of an organic compound like this compound typically involves a combination of techniques to ensure both the quantification of the main component and the identification of any impurities.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of non-volatile organic compounds.[1] It separates the main compound from its impurities, allowing for accurate quantification.

Spectroscopic Analysis

Spectroscopic methods are invaluable for confirming the chemical structure of the main compound and for identifying impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used for quantitative purity determination (qNMR).[2][3] It is particularly useful for identifying and quantifying impurities that are structurally similar to the main compound.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and its fragments, which is crucial for confirming its identity and for identifying unknown impurities, often in conjunction with a chromatographic separation method like LC-MS.[4][5][6]

Elemental Analysis

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements in a sample. This data is used to confirm that the empirical formula of the synthesized compound is correct, which is a fundamental indicator of purity.[7][8]

Quantitative Data Summary

The following tables present illustrative data that could be expected from a comprehensive purity analysis of a high-purity batch of this compound.

Table 1: Illustrative HPLC Purity Analysis Results

| Parameter | Result |

| Purity by Area % | 99.85% |

| Retention Time | 8.24 min |

| Relative Retention Time of Known Impurity 1 | 0.92 |

| Concentration of Known Impurity 1 | 0.05% |

| Relative Retention Time of Unknown Impurity 2 | 1.15 |

| Concentration of Unknown Impurity 2 | 0.08% |

| Total Impurities | 0.15% |

Table 2: Illustrative Quantitative NMR (qNMR) Purity Analysis

| Parameter | Result |

| Purity (mol/mol) vs. Internal Standard | 99.7% |

| Internal Standard Used | Maleic Anhydride |

| Solvent | DMSO-d6 |

Table 3: Illustrative Elemental Analysis Data

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon (C) | 52.66 | 52.59 | -0.07 |

| Hydrogen (H) | 5.52 | 5.58 | +0.06 |

| Nitrogen (N) | 5.12 | 5.09 | -0.03 |

| Chlorine (Cl) | 12.95 | 12.88 | -0.07 |

Experimental Protocols

The following are detailed, representative protocols for the key analytical methods.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To provide an independent, orthogonal measurement of purity.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Internal Standard: Accurately weigh a known amount of a suitable internal standard (e.g., maleic anhydride).

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound.

-

Accurately weigh approximately 10 mg of the internal standard.

-

Dissolve both in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

-

-

Acquisition Parameters:

-

A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest should be used.

-

A 90° pulse angle should be accurately calibrated.

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing:

-

Integrate a well-resolved signal of the analyte and a signal from the internal standard.

-

Calculate the purity based on the integral values, the number of protons, and the molar masses of the analyte and the standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the molecular weights of the main peak and any impurity peaks observed in the HPLC analysis.

-

LC Conditions: Use the same HPLC method as described in section 4.1.

-

MS Instrumentation: An electrospray ionization (ESI) mass spectrometer.

-

Ionization Mode: Positive ESI.

-

Mass Range: Scan from m/z 100 to 600.

-

Data Analysis: Correlate the retention times of the peaks from the HPLC UV chromatogram with the mass spectra to determine the molecular weight of each component.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the purity analysis process.

Caption: Overall workflow for the purity analysis of a synthesized compound.

Caption: Interrelationship of analytical techniques for comprehensive purity assessment.

Conclusion

The purity analysis of this compound requires a multi-faceted approach employing orthogonal analytical techniques. While this guide provides a robust framework based on established methods for similar compounds, it is imperative that these methods are validated for specificity, linearity, accuracy, precision, and robustness for this particular analyte. A thorough and well-documented purity analysis is fundamental to ensuring the quality and consistency of this important pharmaceutical intermediate.

References

- 1. biotech-spain.com [biotech-spain.com]

- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 5. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmafocusamerica.com [pharmafocusamerica.com]

- 7. azom.com [azom.com]

- 8. Elemental analysis - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate is a chemical intermediate of interest in pharmaceutical synthesis. A thorough understanding of its solubility characteristics is paramount for successful process development, formulation design, and ultimately, the bioavailability of any potential active pharmaceutical ingredient (API) derived from it. This technical guide provides a consolidated overview of the known physicochemical properties of this compound and outlines a comprehensive, adaptable experimental protocol for determining its solubility in various solvent systems. Due to the current lack of publicly available quantitative solubility data, this guide focuses on providing the necessary tools and methodologies for researchers to generate this critical information in their own laboratories.

Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₁₂H₁₆ClNO₄ | PubChem[1] |

| Molecular Weight | 273.71 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Physical Description | Solid (predicted) | --- |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [3] |

| Flash Point | 210.0±27.3 °C | [2] |

Table 1: Physicochemical Properties of this compound.

The positive XLogP3 value suggests a preference for lipid environments over aqueous ones, a common characteristic of many pharmaceutical intermediates and APIs. This underscores the importance of empirical solubility testing in a range of pharmaceutically relevant solvents and buffer systems.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6][7] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5] It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) in a preliminary experiment.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[6] It is critical to perform this step quickly and at the same temperature as the equilibration to avoid precipitation or further dissolution.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or µg/mL.

-

International Council for Harmonisation (ICH) Considerations:

For regulatory purposes, such as Biopharmaceutics Classification System (BCS) based biowaivers, solubility studies should be conducted according to ICH M9 guidelines.[8][9][10][11] This includes determining the solubility in aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1 °C.[8][11] The stability of the drug substance in the solubility media should also be demonstrated.[9][11]

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of solubility using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide equips researchers with the necessary foundational knowledge and a robust experimental protocol to independently determine this critical parameter. By following the outlined shake-flask methodology and adhering to relevant regulatory guidelines where necessary, drug development professionals can generate the high-quality solubility data required to advance their research and development activities. The generation and dissemination of such data will be invaluable to the broader scientific community.

References

- 1. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:214470-59-4 | 2-amino-4-(3-chloropropoxy)-5-Methoxybenzoate | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 380844-26-8 [m.chemicalbook.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. quora.com [quora.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are foundational scaffolds in medicinal chemistry.[1] These structures are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] This document provides detailed protocols for the synthesis of quinazolin-4(3H)-one derivatives starting from Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate. The resulting product, 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, is a valuable intermediate for the development of novel therapeutic agents, particularly kinase inhibitors. The protocols provided herein describe a classical thermal condensation method and a modern microwave-assisted approach, offering flexibility for various laboratory settings.

Introduction

The quinazoline ring system is a core component of numerous biologically active molecules. A prominent example is Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy, which features a 6,7-disubstituted quinazoline core. The starting material, this compound, is a substituted anthranilate ester poised for cyclization to form the corresponding 6,7-disubstituted quinazolin-4(3H)-one. The presence of a 3-chloropropoxy group at the 6-position offers a reactive handle for subsequent derivatization, allowing for the creation of diverse chemical libraries for drug discovery programs. For instance, the terminal chloride can be readily displaced by various nucleophiles, such as amines, to introduce moieties that can enhance target binding or improve pharmacokinetic properties.

This application note details two reliable methods for the synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, a key intermediate for pharmacologically active molecules.

Synthesis Protocols

Two primary methods are presented for the cyclization of this compound to form the desired quinazolinone.

Method 1: Classical Thermal Synthesis (Niementowski Reaction)

The Niementowski reaction is a conventional and cost-effective method for synthesizing 4(3H)-quinazolinones by heating an anthranilic acid or its ester with an amide, most commonly formamide.[5] Formamide serves as both the reagent, providing the C2 carbon of the quinazoline ring, and the solvent.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (10 mmol, 2.87 g) and formamide (40 mmol, 1.6 mL).[5]

-

Heat the reaction mixture in an oil bath at 130-140°C for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 50 mL of ice-cold water while stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water (3 x 20 mL) to remove any residual formamide.

-

Dry the product under vacuum to afford crude 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

DOT Script for the Synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one

Caption: Chemical synthesis of the target quinazolinone.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a powerful technique that can dramatically reduce reaction times, increase yields, and improve product purity.[5] This protocol adapts the classical method for a microwave reactor.

Experimental Protocol:

-

In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1 mmol, 0.287 g) and formamide (4 mmol, 0.16 mL).

-

Seal the vial with a cap.

-

Place the vial in the cavity of a microwave reactor.

-

Irradiate the mixture at 150°C for 20-30 minutes. (Note: The optimal time and temperature may need to be determined empirically).

-

After the reaction is complete, cool the vial to room temperature using compressed air.

-

Remove the cap and transfer the contents to a beaker containing 20 mL of ice-cold water.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purify the product as described in Method 1, if necessary.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one. Yields are based on analogous reactions reported in the literature.[5][6]

| Parameter | Method 1: Classical Thermal Synthesis | Method 2: Microwave-Assisted Synthesis |

| Starting Material | This compound | This compound |

| Reagent | Formamide | Formamide |

| Temperature | 130-140°C | 150°C |

| Reaction Time | 4-6 hours | 20-30 minutes |

| Anticipated Yield | ~85-95% | ~90-98% |

| Work-up | Precipitation in water, filtration | Precipitation in water, filtration |

| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |

Biological Significance and Further Applications

Quinazolinone derivatives are renowned for their diverse biological activities. The 6,7-disubstitution pattern is particularly significant for anticancer activity, often targeting protein kinases. For example, compounds with this scaffold have been identified as potent inhibitors of c-Met kinase and Epidermal Growth Factor Receptor (EGFR).[7]

The synthesized 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is an ideal intermediate for building a library of potential drug candidates. The terminal chlorine on the propoxy side chain is a versatile electrophilic site for nucleophilic substitution reactions. This allows for the introduction of various functional groups to probe structure-activity relationships (SAR). A common follow-up reaction involves substituting the chlorine with a cyclic amine, such as morpholine, which is a key structural feature in the EGFR inhibitor Gefitinib.[8][9]

DOT Script for Experimental Workflow

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. EP1997812A1 - Method for production of quinazolin-4-on derivative - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. generis-publishing.com [generis-publishing.com]

- 7. Discovery andw biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | 199327-61-2 [chemicalbook.com]

- 9. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

Application Notes and Protocols: The Role of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate in Gefitinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2] The synthesis of this complex molecule involves several key intermediates, with Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate playing a pivotal role in the construction of the core quinazoline ring structure. This document provides detailed application notes and experimental protocols for the synthesis and subsequent cyclization of this crucial intermediate, presenting quantitative data in a clear, tabular format. Furthermore, it includes diagrams of the synthetic pathway and the relevant biological signaling cascade to provide a comprehensive overview for researchers in drug development.

Introduction

The development of efficient and scalable synthetic routes for active pharmaceutical ingredients (APIs) is a cornerstone of drug development. Gefitinib, an anilinoquinazoline derivative, is a prime example of a targeted cancer therapeutic.[3] Its synthesis has been approached through various routes, often converging on the formation of a substituted quinazoline core. One effective strategy employs this compound as a key building block. This intermediate contains the necessary functionalities—an amino group and a benzoate ester—correctly positioned on the benzene ring to facilitate the cyclization reaction that forms the quinazolinone skeleton. Understanding the optimal conditions for the preparation and reaction of this intermediate is critical for maximizing the overall yield and purity of Gefitinib.

Synthetic Pathway Overview

The synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate involves a multi-step process where this compound is a key intermediate. The general synthetic workflow is outlined below.

Figure 1: Synthetic workflow for Gefitinib highlighting the key intermediate.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps involving the formation and cyclization of this compound.

Table 1: Synthesis of this compound

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |

| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 317.71 | 0.30 | 90.0 g |

| Powdered Iron | 55.85 | 0.89 | 50 g |

| Acetic Acid | 60.05 | - | 500 mL |

| Methanol | 32.04 | - | 300 mL |

| Product Yield | 77% |

Data extracted from a retracted publication by Li et al. While the paper was retracted for plagiarism, the experimental data is presented here for informational purposes.[1]

Table 2: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |

| This compound | 273.71 | 0.36 | 98.2 g |

| Formamidine Acetate | 104.11 | 0.51 | 52.6 g |

| Ethanol | 46.07 | - | 800 mL |

| Product Yield | 92% | ||

| Product Purity (HPLC) | 99.3% |

Data extracted from a retracted publication by Li et al. and corroborated by a study on Gefitinib analogues.[1][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of the nitro group of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate to an amino group.

Materials:

-

Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol)[1]

-

Powdered iron (50 g, 0.89 mol)[1]

-

Acetic acid (500 mL)[1]

-

Methanol (300 mL)[1]

-

Ethyl acetate

-

Water

-

Nitrogen gas supply

-

Reaction flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel, rotary evaporator

Procedure:

-

Add powdered iron (50 g) to acetic acid (500 mL) in a reaction flask under a nitrogen atmosphere.[1]

-

Stir the suspension and heat to 50°C for 15 minutes.[1]

-

Dissolve Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g) in methanol (300 mL).[1]

-

Add the methanolic solution of the nitro compound dropwise to the iron-acetic acid suspension.[1]

-

Maintain the reaction temperature between 50-60°C and stir for 30 minutes.[1]

-

After the reaction is complete, filter off the catalyst and wash it with methanol.[1]

-

Combine the filtrate and washes, and evaporate the volatiles using a rotary evaporator.[1]

-

Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Protocol 2: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one

This protocol details the cyclization of this compound with formamidine acetate to form the quinazolinone ring.

Materials:

-

Reaction flask, condenser, overhead stirrer, heating mantle, filtration apparatus, refrigerator

Procedure:

-

Combine this compound (98.2 g) and formamidine acetate (52.6 g) in ethanol (800 mL) in a reaction flask equipped with an overhead stirrer.[1][4]

-

After the reflux period, allow the mixture to cool and then let it stand in a refrigerator overnight.[1][4]

-

Wash the precipitate with cold ethanol and air dry to yield the product as a white powder.[1][4]

Gefitinib's Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1] The major pathways include the RAS-RAF-MEK-ERK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway.[1][5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pro-growth and anti-apoptotic signals.[2]

Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation.[1][6] This blockade of the initial signaling event effectively shuts down the downstream pathways, leading to a reduction in cancer cell proliferation and induction of apoptosis.[1]

Figure 2: Gefitinib's inhibition of the EGFR signaling pathway.

Conclusion

This compound is a critical intermediate in a viable synthetic route to Gefitinib. The protocols provided herein, derived from published literature, offer a detailed guide for its synthesis and subsequent conversion to the quinazolinone core of the final drug molecule. The successful and efficient execution of these steps is paramount for the overall success of the Gefitinib synthesis. The accompanying diagrams provide a clear visual representation of both the chemical and biological context of this important anti-cancer agent.

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 3. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate